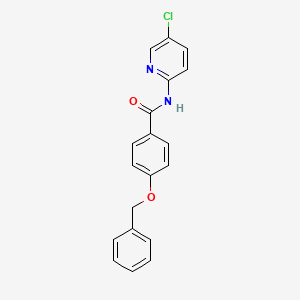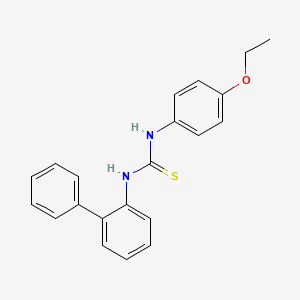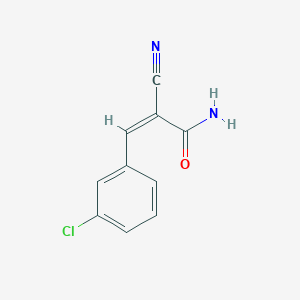
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide, also known as DFN-02, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFN-02 is a member of the benzamide class of compounds and is structurally similar to other compounds that have been used in various medications.
作用機序
The mechanism of action of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the nervous system. Specifically, 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has been shown to modulate the activity of voltage-gated sodium channels, which play a key role in the transmission of pain signals.
Biochemical and Physiological Effects
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on voltage-gated sodium channels, 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has also been shown to modulate the activity of other ion channels and receptors in the nervous system. These effects may contribute to its potential therapeutic benefits for neuropathic pain.
実験室実験の利点と制限
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized through various analytical techniques. However, one limitation of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide. One area of research could focus on further elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing new analogs of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide with improved efficacy and safety profiles. Additionally, research could focus on exploring the potential use of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide in other areas of medicine beyond neuropathic pain.
合成法
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process has been optimized to produce high yields of pure 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide. The exact details of the synthesis process are beyond the scope of this paper, but it is important to note that the process is well-established and has been validated through various analytical techniques.
科学的研究の応用
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide as a potential treatment for neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain are often ineffective and have significant side effects.
特性
IUPAC Name |
4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-10-3-8-14(21-2)13(9-10)19-15(20)11-4-6-12(7-5-11)22-16(17)18/h3-9,16H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUBKVDLBUNQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)




![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)

![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)


![methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5757816.png)